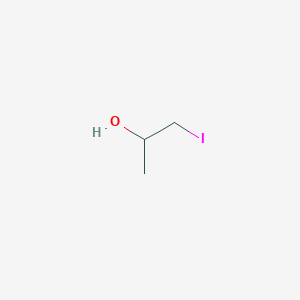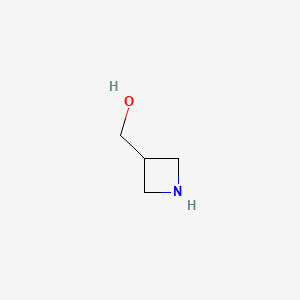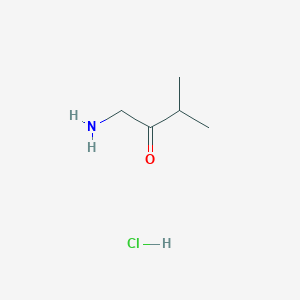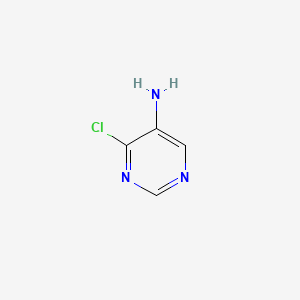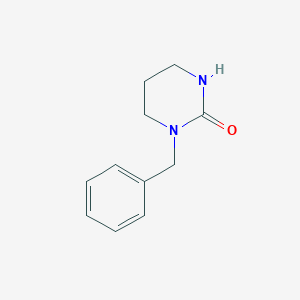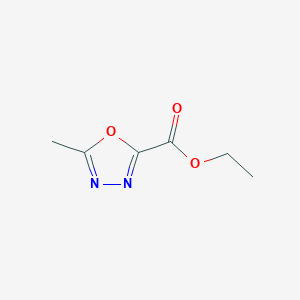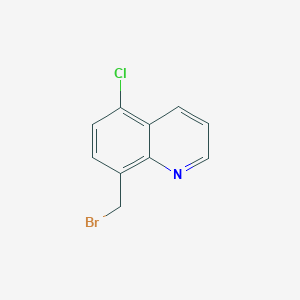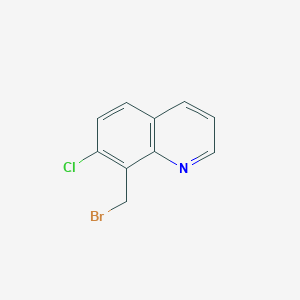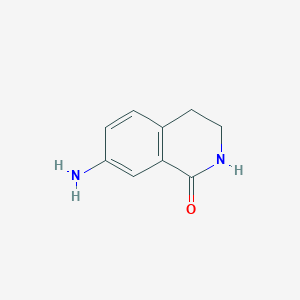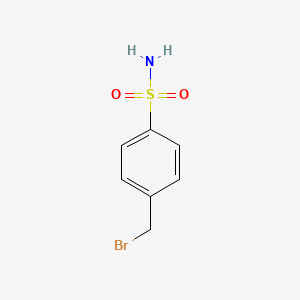
2-Bromobutanal
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Bromobutanal consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The molecule has 2 freely rotating bonds .Physical And Chemical Properties Analysis
2-Bromobutanal has a density of 1.4±0.1 g/cm3, a boiling point of 132.9±13.0 °C at 760 mmHg, and a vapor pressure of 8.7±0.2 mmHg at 25°C . Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 56.3±7.2 °C . The index of refraction is 1.452, and it has a molar refractivity of 28.5±0.3 cm3 . The molecule has 1 hydrogen bond acceptor and no hydrogen bond donors .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 2-Bromobutanal, focusing on unique applications across different fields:
Organic Synthesis
2-Bromobutanal is widely used in organic synthesis. It serves as an intermediate in the preparation of various non-nucleoside compounds. It’s also used to prepare Grignard reagents, which are pivotal in creating new carbon-carbon bonds in organic molecules. Additionally, it can react with hydrocyanic acid to produce sodium salts and form sec-butyl cyanide .
Biochemistry
In biochemistry, 2-Bromobutanal has been studied as a potential substrate for enzymes that metabolize aldehydes. This application is crucial for understanding the biochemical pathways and mechanisms involving aldehyde processing within living organisms.
Photodissociation Studies
2-Bromobutanal is used in photodissociation studies to understand the dynamics of molecular fragmentation upon exposure to light. These studies are significant for fields like atmospheric chemistry and photochemistry, where understanding how molecules break down under light can inform various applications .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Bromobutanal, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the carbon atoms in organic compounds, particularly those in the beta position .
Mode of Action
The mode of action of 2-Bromobutanal involves two possible mechanisms when it reacts with a strong hydroxyl base like sodium hydroxide (NaOH) or potassium hydroxide (KOH): the E2 and SN2 reactions . In the E2 reaction, the oxygen from the hydroxide attacks the “beta” hydrogen, deprotonating it and allowing the electron to travel and form a double bond . This is an elimination reaction that produces an alkene .
Biochemical Pathways
The biochemical pathway affected by 2-Bromobutanal is the elimination reaction pathway . This pathway involves the removal of a proton and the formation of a double bond, resulting in the production of an alkene . The downstream effects of this pathway can lead to the formation of various organic compounds depending on the reaction conditions .
Result of Action
The result of the action of 2-Bromobutanal is the formation of an alkene through an elimination reaction . This reaction results in the formation of a double bond, changing the molecular structure of the compound . This can have various effects at the molecular and cellular level, depending on the specific alkene formed and its subsequent reactions.
Action Environment
The action, efficacy, and stability of 2-Bromobutanal can be influenced by various environmental factors. For instance, the temperature and the presence of a strong base can affect whether an E2 or SN2 reaction occurs . Additionally, the solvent used can result in a completely different reaction mechanism . Therefore, the reaction conditions play a crucial role in determining the outcome of the reaction involving 2-Bromobutanal .
Propiedades
IUPAC Name |
2-bromobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGSNHRJAADFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504520 | |
| Record name | 2-Bromobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobutanal | |
CAS RN |
24764-97-4 | |
| Record name | 2-Bromobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromobutanal in the synthesis of porphyrins?
A: 2-bromobutanal plays a crucial role as an intermediate in the multi-step synthesis of substituted pyrroles, which are essential building blocks for porphyrins [, , ]. The research highlights a specific synthetic route where 2-bromobutanal reacts with 1-morpholino-1-butene to yield 2,3-diethylsuccinaldehyde. This dialdehyde then undergoes a cyclization reaction with ammonium carbonate to form 3,4-diethylpyrrole [, , ]. This pyrrole derivative is a key precursor in the final condensation reaction leading to the formation of 2,3,7,8,12,13,17,18-octaethylporphyrin [, ].
Q2: Can you describe the synthesis of 2-bromobutanal from butanal as described in the research?
A: While the papers mention that 2-bromobutanal is derived from butanal via an α-halogenation reaction [, , ], they don't provide detailed synthetic procedures. Generally, α-halogenation involves reacting butanal with a halogenating agent, likely bromine (Br₂) in this case, under specific conditions to selectively introduce a bromine atom at the alpha position of the aldehyde.
Q3: What are the potential applications of the synthesized porphyrins?
A: Porphyrins, including the 2,3,7,8,12,13,17,18-octaethylporphyrin synthesized in the research, are recognized for their significance as prosthetic groups in biological systems []. Their unique structure and properties make them attractive for diverse applications, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)
